Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

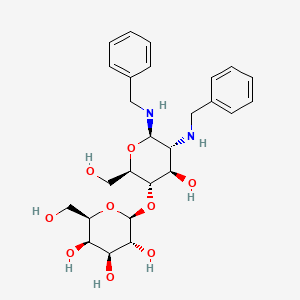

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is a complex organic compound with the molecular formula C26H36N2O9 and a molecular weight of 520.58 g/mol . This compound is an intermediate in the synthesis of Lactosamine, which forms the backbone of several cell surface glycans such as sialylated glycans or keratin sulfates. It is also a basic structural element of Lewis type and human milk oligosaccharides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine can be synthesized through a multi-step organic synthesis process. The synthesis involves the protection and deprotection of functional groups, glycosylation reactions, and the use of various reagents to achieve the desired structure. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods may include the use of automated synthesizers, high-throughput screening, and optimization of reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The amino groups can be reduced to form amines.

Substitution: The benzyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino groups can produce primary or secondary amines.

Scientific Research Applications

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine involves its interaction with specific molecular targets and pathways. The compound can bind to cell surface receptors and modulate signaling pathways involved in cell growth, differentiation, and immune responses. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Lactosamine: A related compound that forms the backbone of several cell surface glycans.

Sialylated Glycans: Complex glycans that contain sialic acid residues and play important roles in cell signaling and immune responses.

Keratin Sulfates: Glycosaminoglycans found in connective tissues and involved in various biological processes.

Uniqueness

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is unique due to its specific structure and functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its role as an intermediate in the synthesis of complex glycans and oligosaccharides further highlights its importance in scientific research and industrial applications.

Biological Activity

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is a compound of interest due to its role as an intermediate in the synthesis of various glycans, which are crucial for numerous biological processes. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Molecular Information:

- Chemical Name: this compound

- Molecular Formula: C26H36N2O9

- Molecular Weight: 520.58 g/mol

- CAS Number: 1147122-56-2

This compound serves as a structural element in several cell surface glycans, including sialylated glycans and keratin sulfates, and is integral to the formation of Lewis-type structures and human milk oligosaccharides .

Biological Functions

This compound exhibits several biological activities that are essential for cellular functions:

-

Glycan Synthesis:

- Acts as a precursor in the biosynthesis of complex carbohydrates that play vital roles in cell recognition and signaling.

- Contributes to the formation of glycoproteins and glycolipids on cell surfaces.

- Antiviral Activity:

- Antibacterial Properties:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Compound | Activity | Notes |

|---|---|---|

| This compound | Moderate | Serves as a backbone for various glycan structures |

| Analog 1 | High | Enhanced biofilm inhibition activity |

| Analog 2 | Low | Poor cellular uptake |

The presence of specific functional groups significantly influences the biological activity of lactosamine derivatives. For instance, modifications at the C-2 position have been shown to enhance antibiofilm activity while maintaining low toxicity towards bacterial growth .

Case Study 1: Antiviral Activity

In a study examining the antiviral effects of lactosamine derivatives, this compound was found to inhibit the replication of certain viruses by blocking their ability to bind to host cell receptors. This finding highlights its potential use in therapeutic applications against viral infections.

Case Study 2: Biofilm Formation Inhibition

Another study focused on the antibacterial properties of related compounds demonstrated that this compound analogs could significantly reduce biofilm formation by uropathogenic E. coli. The results indicated that these compounds could serve as novel antibiofilm agents without adversely affecting bacterial growth rates .

Properties

Molecular Formula |

C26H36N2O9 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-5,6-bis(benzylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H36N2O9/c29-13-17-20(31)22(33)23(34)26(36-17)37-24-18(14-30)35-25(28-12-16-9-5-2-6-10-16)19(21(24)32)27-11-15-7-3-1-4-8-15/h1-10,17-34H,11-14H2/t17-,18-,19-,20+,21-,22+,23-,24-,25-,26+/m1/s1 |

InChI Key |

LNHWXEHIHXLLET-ONWCEEOSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2NCC3=CC=CC=C3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC2C(C(C(OC2NCC3=CC=CC=C3)CO)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.